N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine, N-methyl-N-(p-tolyl)sulfonamide, and 4-phenylthiophene-2-carboxylic acid. The synthetic route may involve:
Amide Bond Formation: The carboxylic acid group of 4-phenylthiophene-2-carboxylic acid reacts with 4-methoxybenzylamine to form an amide bond.
Sulfonamide Formation: N-methyl-N-(p-tolyl)sulfonamide is introduced to form the sulfonamide linkage.
Coupling Reactions: Various coupling reagents and catalysts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), may be used to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide: Unique due to its specific combination of functional groups and structural features.
Thiophene Derivatives: Other thiophene derivatives may have different substituents, leading to variations in their chemical and biological properties.
Sulfonamide Compounds: Compounds with sulfonamide groups may have different aromatic or aliphatic substituents, affecting their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-19-9-13-22(14-10-19)29(2)35(31,32)26-24(21-7-5-4-6-8-21)18-34-25(26)27(30)28-17-20-11-15-23(33-3)16-12-20/h4-16,18H,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDCOQMHLUQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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